8-Bromo-5-chlorochroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClO2 |
|---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
8-bromo-5-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6BrClO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2 |
InChI Key |
INNNSEPEQAHJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 5 Chlorochroman 4 One and Its Halogenated Analogues
Established Synthetic Routes to Chroman-4-one Core Structures
The synthesis of the fundamental chroman-4-one skeleton can be achieved through several reliable methods. These routes offer access to a diverse range of substituted chroman-4-ones by varying the starting materials and reaction conditions.
Base-Promoted Aldol (B89426) Condensation Followed by Intramolecular Oxa-Michael Ring Closure Reactions
One of the most efficient and widely used methods for synthesizing chroman-4-ones is a one-step procedure involving a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. acs.orgnih.gov This reaction typically involves the condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. nih.govresearchgate.net
The general mechanism commences with the deprotonation of the acetophenone's α-carbon by a base, such as diisopropylamine (B44863) (DIPA), to form an enolate. This enolate then attacks the aldehyde in an aldol addition reaction. The resulting β-hydroxy ketone intermediate subsequently undergoes an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated system, leading to the closure of the heterocyclic ring to form the chroman-4-one structure. acs.orgnih.gov The use of microwave irradiation can significantly accelerate the reaction, often reducing reaction times to an hour and improving yields. acs.orgnih.gov
The success of this reaction is often dependent on the substitution pattern of the 2'-hydroxyacetophenone. Electron-deficient acetophenones generally provide higher yields, whereas electron-donating groups can lead to lower yields due to competing side reactions like the self-condensation of the aldehyde. nih.gov
Table 1: Synthesis of Chroman-4-ones via Aldol Condensation/Oxa-Michael Addition
| Reactant 1 (Acetophenone) | Reactant 2 (Aldehyde) | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Appropriate 2′-hydroxyacetophenone | Appropriate aldehyde | DIPA | EtOH, 160–170 °C, MW, 1 h | 17–88% | acs.orgnih.gov |
| 2',4'-Dihydroxy-3-chloropropiophenone | - (Internal cyclization) | 2 M NaOH | Stirring | Not specified | researchgate.net |
Cyclization Reactions of Phenoxypropanoic Acid Derivatives
An alternative approach to the chroman-4-one core involves the electrophilic cyclization of phenoxypropanoic acid derivatives. researchgate.net This method typically utilizes a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to promote an intramolecular Friedel-Crafts-type acylation. The reaction proceeds by protonation of the carboxylic acid or its ester, followed by the attack of the activated aromatic ring onto the electrophilic carbonyl carbon to close the six-membered heterocyclic ring. researchgate.net This strategy is effective for producing chroman-4-ones from readily available phenoxypropanoic acid precursors. researchgate.net
Palladium-Catalyzed Cyclocarbonylation Approaches
Modern synthetic chemistry has introduced palladium-catalyzed reactions as a powerful tool for constructing heterocyclic systems. A highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation reaction has been developed for chromone (B188151) synthesis, which can be adapted for related structures. organic-chemistry.orgorganic-chemistry.org This process involves the reaction of o-iodophenols with terminal acetylenes under an atmosphere of carbon monoxide. organic-chemistry.org The use of a phosphonium (B103445) salt ionic liquid as the reaction medium can enhance the efficiency of this cyclocarbonylation. organic-chemistry.orgorganic-chemistry.org This method is valued for its high atom economy and the ability to introduce diversity into the final product. organic-chemistry.org Another variation involves a palladium-catalyzed [2 + 2 + 1] annulation among 3-iodochromones, bridged olefins, and cyclopropenone, which serves as a CO surrogate, to create more complex fused systems. rsc.org
Strategies Involving 2,3-Allenoic Acids and Benzynes
An innovative route to the core chromone structure involves the reaction of 2,3-allenoic acids with benzynes. organic-chemistry.orgijrpc.com This reaction proceeds in good yields under mild conditions. The proposed mechanism involves a 1,2-addition of the benzyne (B1209423) intermediate to the carbonyl group of the allenoic acid. This is followed by a sequence of ring-opening, conjugate addition, and protonolysis to afford the chromone derivative. organic-chemistry.orgijrpc.com The versatility of this protocol lies in the wide range of substituents that can be incorporated through the choice of both the 2,3-allenoic acid and the benzyne precursor. organic-chemistry.org
Tandem Reactions of Ynones and Methyl Salicylates
A transition-metal-free approach for the synthesis of 3-acyl chromones has been developed, involving a tandem reaction between ynones and methyl salicylates. organic-chemistry.orgnih.gov This protocol operates through a Michael addition of the methyl salicylate (B1505791) to the ynone, followed by an intramolecular cyclization and the departure of a methoxy (B1213986) anion to form the chromone ring. organic-chemistry.org The reaction demonstrates high regioselectivity and has a broad substrate scope, proceeding under mild conditions with a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMF. organic-chemistry.org This method's practicality has been proven on a gram scale. organic-chemistry.orgnih.gov
Direct and Indirect Halogenation Methods for Chroman-4-ones
To synthesize the target compound, 8-Bromo-5-chlorochroman-4-one, halogen atoms must be introduced onto the chroman-4-one framework. This can be accomplished either by halogenating a pre-formed chroman-4-one ring or by utilizing starting materials that already contain the required halogen atoms.
The direct halogenation of the aromatic ring of a chroman-4-one typically proceeds via electrophilic aromatic substitution. The hydroxyl group at position 1 is an activating, ortho-, para-directing group, while the carbonyl group at position 4 is a deactivating, meta-directing group. The combination of these effects influences the regioselectivity of halogenation. For instance, bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) can lead to substitution at the 7-position. nih.gov The synthesis of this compound would require specific directing influences or multi-step processes to achieve the desired substitution pattern.
An indirect, and often more controlled, method involves starting with a pre-halogenated precursor. For example, the synthesis of the related compound 8-bromo-6-chloro-2-pentylchroman-4-one is achieved by starting with 3′-bromo-5′-chloro-2′-hydroxyacetophenone and reacting it with an aldehyde via the aldol condensation/oxa-Michael addition pathway described in section 2.1.1. nih.gov By analogy, the synthesis of this compound would logically start from 2'-hydroxy-3'-chloro-5'-bromoacetophenone.
Halogenation can also occur on the pyranone ring. For example, 3-bromo-2-pentylchroman-4-one can be synthesized from the corresponding chroman-4-one using pyridinium (B92312) tribromide (Py·Br₃) as the brominating agent. nih.gov
Table 2: Summary of Halogenation Strategies
| Strategy | Method | Reagents | Position(s) Halogenated | Reference |
|---|---|---|---|---|
| Direct Halogenation | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), Br₂ | Aromatic Ring (e.g., 5, 6, 7, 8) | nih.gov |
| Direct Halogenation | α-Halogenation | Pyridinium tribromide (Py·Br₃) | Pyranone Ring (e.g., 3) | nih.gov |
| Indirect Halogenation | Synthesis from Halogenated Precursor | e.g., 3′-bromo-5′-chloro-2′-hydroxyacetophenone | Aromatic Ring (e.g., 6, 8) | nih.gov |
Table of Compounds
Regioselective Halogenation Techniques for the Benzene (B151609) Ring (e.g., Bromination at C-8, Chlorination at C-5)
The regioselective introduction of halogen atoms onto the benzene ring of the chroman-4-one scaffold is a critical step in the synthesis of this compound. The directing effects of the ether oxygen and the carbonyl group of the chroman-4-one system play a significant role in determining the position of electrophilic substitution.
Bromination at C-8:
The introduction of a bromine atom at the C-8 position can be achieved through electrophilic aromatic bromination. The ether oxygen at position 1 is an activating, ortho-, para-directing group, while the carbonyl group at position 4 is a deactivating, meta-directing group. This combination of directing effects favors electrophilic substitution at the C-6 and C-8 positions. To achieve selective bromination at C-8, careful control of reaction conditions and the choice of brominating agent are essential.
Commonly used brominating agents for such transformations include N-bromosuccinimide (NBS) in the presence of an acid catalyst. For instance, the bromination of quinoline (B57606) derivatives with NBS in concentrated sulfuric acid has been shown to occur exclusively in the homocyclic ring, demonstrating the feasibility of selective bromination in fused ring systems. researchgate.net A similar strategy could be employed for the bromination of 5-chlorochroman-4-one, where the C-8 position is sterically accessible and electronically favored for electrophilic attack.
Chlorination at C-5:
Following the introduction of the bromine atom at C-8, the subsequent chlorination at the C-5 position presents a synthetic challenge due to the presence of the deactivating bromo substituent and the carbonyl group. However, the synthesis of related compounds such as 8-bromo-4-chloro-6-methylquinoline (B1371084) suggests that sequential halogenation is a viable strategy. evitachem.com The chlorination of unprotected anilines at the para-position using copper(II) chloride in ionic liquids has been reported to proceed with high regioselectivity and yield, offering a potential method for the targeted chlorination of 8-bromochroman-4-one. researchgate.net
The table below summarizes potential reagents and conditions for the regioselective halogenation of the chroman-4-one ring.
| Halogenation Step | Position | Potential Reagents | Potential Catalyst/Solvent | Rationale |
| Bromination | C-8 | N-Bromosuccinimide (NBS) | Sulfuric Acid | Promotes electrophilic bromination with high regioselectivity in related heterocyclic systems. researchgate.net |
| Chlorination | C-5 | Copper(II) Chloride (CuCl₂) | Ionic Liquid | Enables regioselective chlorination of electron-rich aromatic rings under mild conditions. researchgate.net |
Oxidative Halogenation Using Various Halogen Sources
Oxidative halogenation presents an alternative approach for the introduction of bromine and chlorine atoms onto the chroman-4-one backbone. This method involves the in-situ generation of an electrophilic halogen species from a halide salt using an oxidant. This approach is often considered "greener" as it can avoid the use of elemental halogens.
Various halogen sources can be employed in oxidative halogenation reactions. For bromination, alkali metal bromides such as sodium bromide (NaBr) or potassium bromide (KBr) are commonly used in combination with an oxidant. Similarly, for chlorination, sodium chloride (NaCl) or lithium chloride (LiCl) can be utilized.
A range of oxidants can be paired with these halide sources. Hydrogen peroxide (H₂O₂) and oxygen are considered environmentally benign oxidants. nih.gov Other systems, such as potassium peroxymonosulfate (B1194676) (Oxone®), have also been effectively used for the halogenation of aromatic rings.
The table below illustrates various halogen sources and oxidants that could be applied to the synthesis of this compound.
| Halogen Source | Oxidant | Target Halogenation | Potential Advantages |
| Sodium Bromide (NaBr) | Hydrogen Peroxide (H₂O₂) | Bromination (C-8) | "Green" oxidant, avoids elemental bromine. nih.gov |
| Potassium Bromide (KBr) | Oxone® | Bromination (C-8) | Effective for halogenation of electron-rich aromatics. |
| Sodium Chloride (NaCl) | Oxygen (O₂) | Chlorination (C-5) | Environmentally friendly oxidant. nih.gov |
| Lithium Chloride (LiCl) | Hydrogen Peroxide (H₂O₂) | Chlorination (C-5) | In-situ generation of electrophilic chlorine. |
Lewis Acid Catalyzed Halo-Arylation Approaches
Lewis acids can play a crucial role in enhancing the reactivity of halogenating agents and controlling the regioselectivity of the reaction. In the context of synthesizing this compound, Lewis acids can be employed to catalyze both the bromination and chlorination steps.
For the bromination at the C-8 position, a Lewis acid can activate the brominating agent, making it a more potent electrophile. For instance, the use of a Lewis acid in conjunction with N-bromosuccinimide (NBS) can facilitate the bromination of aromatic substrates that are less reactive. nsf.gov Similarly, the bromination of the aromatic side chain of certain compounds has been achieved efficiently using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating reagent in the presence of a Lewis acid catalyst like zirconium(IV) chloride under mild conditions. nih.gov
In the case of chlorination at the C-5 position of 8-bromochroman-4-one, a Lewis acid could be used to activate a chlorinating agent such as N-chlorosuccinimide (NCS) or a sulfonyl chloride. The Lewis acid coordinates to the halogenating agent, increasing its electrophilicity and promoting the reaction at the desired position. The use of Lewis acids in the hydrochlorination of alkynes with TMSCl has demonstrated the catalytic activity of zinc(II) acetate (B1210297). rsc.org
The following table provides examples of Lewis acids and their potential application in the synthesis of this compound.
| Lewis Acid | Halogenating Agent | Target Reaction | Potential Role of Lewis Acid |
| Zirconium(IV) chloride (ZrCl₄) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C-8 Bromination | Enhances the electrophilicity of the bromine source. nih.gov |
| Aluminum chloride (AlCl₃) | N-Bromosuccinimide (NBS) | C-8 Bromination | Activates the brominating agent for reaction with the aromatic ring. |
| Zinc(II) acetate (Zn(OAc)₂) | N-Chlorosuccinimide (NCS) | C-5 Chlorination | Catalyzes the chlorination of the deactivated aromatic ring. rsc.org |
| Iron(III) chloride (FeCl₃) | Chlorine (Cl₂) | C-5 Chlorination | Promotes electrophilic aromatic chlorination. |
Advanced Synthetic Transformations for this compound Derivatives
Derivatives of this compound can undergo a variety of advanced synthetic transformations to introduce new functional groups and build more complex molecular architectures. These transformations often target the C-3 position of the chroman-4-one ring, which is activated by the adjacent carbonyl group.
Mannich Reactions for Aminomethylation at C-3
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as those at the C-3 position of chroman-4-ones. This three-component reaction involves an active hydrogen compound (the chroman-4-one), an aldehyde (typically formaldehyde), and a primary or secondary amine.
In the context of chroman-4-one derivatives, the Mannich reaction provides a route to 3-aminomethyl substituted products. For a closely related compound, 2-aryl-8-bromo-6-chlorochroman-4-one, the Mannich reaction has been successfully employed to introduce a methylene (B1212753) group at the C-3 position, which serves as a precursor for further transformations. This reaction typically proceeds by reacting the chroman-4-one with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to form a Mannich base. Subsequent elimination of the amine leads to the formation of a reactive 3-methylenechroman-4-one intermediate.
Aza-Michael Reactions on Methylenechroman-4-one Intermediates
The 3-methylenechroman-4-one intermediates generated from the Mannich reaction are excellent Michael acceptors. They can readily undergo aza-Michael additions with various nitrogen nucleophiles. This reaction provides a versatile method for introducing a wide range of nitrogen-containing substituents at the C-3 position.
Following the Mannich reaction on 2-aryl-8-bromo-6-chlorochroman-4-one, the resulting 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one can be subjected to an aza-Michael reaction. This allows for the introduction of a primary aminomethyl group at the C-3 position, which can be protected, for example, with a carboxybenzyl (Cbz) group. This two-step sequence of Mannich reaction followed by aza-Michael addition represents an efficient method for the functionalization of the C-3 position of the chroman-4-one scaffold.
Selenium Dioxide (SeO₂) Oxidation for Conversion to Chromone Systems
Selenium dioxide (SeO₂) is a specific oxidizing agent used for the dehydrogenation of α,β-unsaturated ketones and aldehydes, leading to the formation of the corresponding α,β-unsaturated carbonyl compounds. In the case of 3-substituted chroman-4-ones, SeO₂ oxidation provides a direct route to the corresponding chromone derivatives.
The following table summarizes the advanced synthetic transformations for derivatives of halogenated chroman-4-ones.
| Transformation | Starting Material | Reagents | Intermediate/Product | Significance |
| Mannich Reaction | 2-aryl-8-bromo-6-chlorochroman-4-one | Formaldehyde, Secondary Amine | 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one | Introduces a reactive methylene group at C-3. |
| Aza-Michael Reaction | 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one | Nitrogen Nucleophile (e.g., Cbz-protected amine) | 3-(Aminomethyl)-2-aryl-8-bromo-6-chlorochroman-4-one | Functionalizes the C-3 position with a nitrogen substituent. |
| SeO₂ Oxidation | 3-(Aminomethyl)-2-aryl-8-bromo-6-chlorochroman-4-one | Selenium Dioxide (SeO₂) | 3-(Aminomethyl)-2-aryl-8-bromo-6-chlorochromone | Converts the chroman-4-one to a chromone system. |
Palladium-Mediated Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. jocpr.comresearchgate.net For a molecule such as this compound, the aryl bromide at the C8 position serves as a prime reaction site for such transformations, given the generally higher reactivity of C-Br bonds compared to C-Cl bonds in the key oxidative addition step of the catalytic cycle. researchgate.net This differential reactivity allows for selective functionalization at the C8 position.
Several key palladium-catalyzed reactions can be employed to modify the this compound core:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. jocpr.commdpi.com This method is highly effective for synthesizing biaryl structures, which are prevalent in many biologically active compounds. The reaction is tolerant of a wide variety of functional groups, making it suitable for the complex chromanone structure. mdpi.com
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon bond. jocpr.com This process is valuable for introducing vinyl groups, which can be further manipulated synthetically.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is fundamental for the synthesis of arylamine derivatives.
The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) species, followed by transmetalation (for Suzuki) or carbopalladation (for Heck), and concludes with reductive elimination to yield the functionalized product and regenerate the Pd(0) catalyst. researchgate.net
| Reaction Type | Coupling Partner | Catalyst/Ligand (Example) | Product Type (at C8) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl Alkynyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Aryl Amine |
SmI₂-Mediated Reformatsky-Type Reactions
Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent widely used in organic synthesis for promoting a variety of coupling reactions under mild conditions. researchgate.net The Reformatsky reaction, traditionally mediated by zinc, involves the addition of an organozinc enolate derived from an α-haloester to a carbonyl group. The SmI₂-mediated variant extends this utility to α-haloketones and other carbonyl compounds, proceeding through a samarium enolate intermediate. nih.gov
In the context of this compound, the ketone functional group at the C4 position is the reactive site for a Reformatsky-type reaction. This reaction would typically involve treating the chromanone with an α-bromoester or α-bromoketone in the presence of SmI₂. The mechanism involves the reduction of the α-halo compound by two equivalents of SmI₂ to form a samarium(III) enolate. This enolate then undergoes a nucleophilic addition to the C4 carbonyl group of the chromanone, forming a β-hydroxyketone or β-hydroxyester adduct after workup. nih.govnih.gov
A key advantage of SmI₂-mediated reactions is their often high degree of diastereoselectivity, which can be controlled by chelation effects involving the samarium ion in the transition state. nih.govresearchgate.net This methodology is particularly effective for coupling with sterically hindered ketones and tolerates a broad range of functional groups, making it a valuable tool for the elaboration of the chromanone core without disturbing the existing halogen substituents on the aromatic ring. nih.gov
| Reactant 1 | Reactant 2 (α-halo compound) | Reagent | Product Structure |
| This compound | Ethyl bromoacetate | SmI₂ / THF | 8-Bromo-5-chloro-4-(1-ethoxy-1-hydroxy-2-oxoethyl)chroman |
| This compound | α-Bromoacetophenone | SmI₂ / THF | 8-Bromo-5-chloro-4-(1-hydroxy-2-oxo-2-phenylethyl)chroman |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. nih.govmdpi.com This enhanced efficiency stems from the direct and rapid heating of the solvent and reactants, leading to higher reaction rates, improved yields, and often cleaner reaction profiles with fewer side products. mdpi.com
The application of microwave irradiation is highly beneficial for the synthetic methodologies discussed previously for this compound.
Palladium-Mediated Cross-Coupling: Suzuki, Heck, and Sonogashira reactions are frequently performed under microwave conditions. mdpi.comnih.gov The rapid heating allows for the efficient formation of the active catalytic species and accelerates the rate-limiting steps of the catalytic cycle, resulting in significantly shorter reaction times and often allowing for lower catalyst loadings.
Cyclization and Condensation Reactions: The synthesis of the chromanone core itself or its subsequent modification through cyclocondensation reactions can be greatly expedited. nih.govsemanticscholar.org For instance, intramolecular cyclizations that might require prolonged heating under reflux can often be completed in a fraction of the time in a dedicated microwave reactor. nih.gov
The use of microwave-assisted protocols not only enhances laboratory efficiency but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing solvent usage. mdpi.com
| Reaction Type | Conventional Heating Time | Microwave Heating Time | Typical Outcome |
| Suzuki Coupling | 8 - 24 hours | 5 - 30 minutes | Increased yield, reduced side products |
| Intramolecular Cyclization | 12 - 48 hours | 10 - 60 minutes | Significantly faster reaction |
| Condensation Reaction | 6 - 18 hours | 5 - 20 minutes | Higher purity of crude product |
Chemical Reactivity and Derivatization of the 8 Bromo 5 Chlorochroman 4 One Scaffold
Reactions Involving the Carbonyl Group at C-4
The carbonyl group at the C-4 position of the 8-bromo-5-chlorochroman-4-one scaffold is a key site for a variety of chemical transformations, characteristic of ketone reactivity. These reactions allow for the introduction of new functional groups and the modification of the electronic and steric properties of the molecule.
One of the fundamental reactions of the C-4 carbonyl is its reduction to a secondary alcohol. For instance, the treatment of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) leads to the corresponding 8-bromo-6-chloro-2-pentylchroman-4-ol. unimi.it This resulting hydroxyl group can be a precursor for further modifications. For example, it can be removed through dehydroxylation using triethylsilane in the presence of a Lewis acid like BF₃·Et₂O, yielding the fully reduced chroman ring system. unimi.it Alternatively, dehydration of the alcohol can be achieved with a catalytic amount of p-toluenesulfonic acid to furnish the corresponding 2H-chromene. unimi.it
The electrophilic carbon of the C-4 carbonyl is also susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. wikipedia.orgmasterorganicchemistry.com While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of ketones suggests that Grignard reagents (R-MgX) would add to the C-4 carbonyl to form tertiary alcohols after acidic workup. masterorganicchemistry.com This provides a straightforward method for introducing a wide range of alkyl, aryl, or vinyl substituents at the C-4 position.
Another important reaction involving the C-4 carbonyl is the Wittig reaction, which converts the ketone into an alkene. organic-chemistry.orglibretexts.org This reaction involves an organophosphorus ylide (a Wittig reagent) and offers a method to introduce an exocyclic double bond at the C-4 position. organic-chemistry.org The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org An intramolecular variation of the Wittig reaction has been utilized to synthesize 4H-chromen-4-ones from related precursors, highlighting the utility of this reaction in building the chromone (B188151) scaffold. organic-chemistry.orgresearchgate.net
The following table summarizes some of the key reactions involving the C-4 carbonyl group of the chroman-4-one scaffold:
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Reduction | NaBH₄, MeOH | Secondary Alcohol | unimi.it |
| Dehydroxylation | Et₃SiH, BF₃·Et₂O | Chroman | unimi.it |
| Dehydration | p-TsOH, MgSO₄ | 2H-Chromene | unimi.it |
| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol | wikipedia.orgmasterorganicchemistry.com |
| Wittig Reaction | Ph₃P=CHR | Alkene | organic-chemistry.orglibretexts.org |
Transformations at the Dihydropyranone Ring (C-2 and C-3 positions)
The dihydropyranone ring of this compound provides additional sites for functionalization, particularly at the C-2 and C-3 positions. These modifications can introduce a variety of substituents, leading to a wide array of derivatives.
Introduction of Aliphatic and Aromatic Moieties
The introduction of aliphatic and aromatic groups at the C-2 position is commonly achieved through a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure. acs.org This method has been used to synthesize a range of 2-alkyl-substituted chroman-4-ones. acs.org For instance, reacting 3'-bromo-5'-chloro-2'-hydroxyacetophenone (B1273138) with various aldehydes in the presence of a base like N,N-diisopropylamine (DIPA) under microwave irradiation can yield the corresponding 2-substituted 8-bromo-5-chlorochroman-4-ones. acs.org
The C-3 position can also be functionalized. The Mannich reaction, for example, allows for the introduction of aminomethyl groups at this position. acs.orgresearchgate.net Starting from a 2-aryl-8-bromo-6-chlorochroman-4-one, a Mannich reaction can yield a 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one intermediate. acs.orgresearchgate.net This intermediate can then undergo further transformations, such as an aza-Michael reaction, to introduce a primary aminomethyl group. acs.orgresearchgate.net
The following table provides examples of the introduction of moieties at the C-2 and C-3 positions:
| Position | Reaction Type | Reagents/Intermediates | Product | Reference(s) |
| C-2 | Aldol Condensation | Aldehydes, DIPA, EtOH, MW | 2-Alkyl-8-bromo-5-chlorochroman-4-one | acs.org |
| C-3 | Mannich Reaction | Paraformaldehyde, Morpholine | 3-Methylenechroman-4-one | acs.orgresearchgate.net |
| C-3 | Aza-Michael Addition | Amine on 3-methylene intermediate | 3-Aminomethylchroman-4-one | acs.orgresearchgate.net |
Conversion to Chromone (4H-chromen-4-one) Analogues via Oxidative Processes
The oxidation of the dihydropyranone ring of this compound to the corresponding chromone (4H-chromen-4-one) introduces a double bond between the C-2 and C-3 positions, leading to a fully aromatic heterocyclic ring system. This transformation is a key step in the synthesis of many biologically active flavonoids and their analogues.
Several oxidative methods can be employed for this conversion. A classical approach involves the use of selenium dioxide (SeO₂) in a suitable solvent like dioxane, which is effective for the dehydrogenation of the chroman-4-one ring. tsijournals.com In a multi-step sequence starting from 2-aryl-8-bromo-6-chlorochroman-4-one, an aza-Michael reaction followed by SeO₂ oxidation has been used to synthesize 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. acs.orgresearchgate.net
Another method involves the use of iodine in the presence of a base like pyridine. tsijournals.com This system can effect the oxidative cyclization of intermediate chalcones to chromones, and can also be used for the direct oxidation of chroman-4-ones. tsijournals.com The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been reported for the cyclization of chalcones, though reaction conditions can be critical to avoid the formation of a mixture of chromone and chroman-4-one. tsijournals.com
Reactions Modifying the Halogen Substituents
The bromine and chlorine atoms on the aromatic ring of this compound are not merely passive substituents; they can be actively involved in chemical transformations, most notably through halogen-metal exchange reactions.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, or a Grignard reagent. wikipedia.orgorganic-chemistry.org The exchange rate is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org
In the case of this compound, a halogen-metal exchange reaction would be expected to occur preferentially at the more reactive C-8 bromine atom. wikipedia.org This would generate a lithiated or magnesiated intermediate at the C-8 position, which can then be trapped with various electrophiles. This regioselectivity is a key advantage, allowing for the selective functionalization of the C-8 position while leaving the C-5 chlorine atom intact.
Studies on related dihaloaromatic compounds have shown that the regioselectivity of halogen-metal exchange can be influenced by the substituents on the aromatic ring and the reaction conditions. organic-chemistry.org For instance, the use of isopropylmagnesium chloride has been shown to effect regioselective halogen-metal exchange in 3-substituted 1,2-dibromo arenes. organic-chemistry.org While specific studies on this compound are limited, the general principles suggest that a selective C-8 functionalization is feasible.
The following table outlines the potential outcomes of a halogen-metal exchange reaction on this compound:
| Reaction | Reagents | Intermediate | Potential Products (after electrophilic quench) | Reference(s) |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | 8-Lithio-5-chlorochroman-4-one | 8-Substituted-5-chlorochroman-4-ones | wikipedia.orgresearchgate.net |
| Magnesium-Halogen Exchange | i-PrMgCl | 8-(Magnesio)-5-chlorochroman-4-one | 8-Substituted-5-chlorochroman-4-ones | organic-chemistry.org |
Nucleophilic Aromatic Substitution with Activated Halides
The aromatic ring of this compound is rendered susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of its halogen substituents. The reactivity of these halides is significantly influenced by the electronic properties of the chromanone core. The ketone group at the C-4 position acts as a moderate electron-withdrawing group, which is a prerequisite for activating the aromatic system toward attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a halide, leading to the formation of the tetrahedral Meisenheimer intermediate and a temporary loss of aromaticity. libretexts.org The electron-withdrawing C-4 ketone group helps to delocalize the negative charge of this intermediate via resonance, thereby stabilizing it. The positioning of the electron-withdrawing group relative to the leaving group is critical; substituents at the ortho and para positions provide the most effective stabilization. libretexts.orgmasterorganicchemistry.com In the this compound scaffold, the chlorine atom at C-5 is ortho to the activating ketone, while the bromine atom at C-8 is in a meta relationship to the ketone. Consequently, the chlorine at C-5 is expected to be more activated toward nucleophilic attack than the bromine at C-8.
The nature of the halogen itself also plays a crucial role in determining reactivity. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. This step is favored by more electronegative halogens that polarize the C-X bond, leading to a general reactivity trend of F > Cl > Br > I (the "element effect"). researchgate.net However, the second step involves the expulsion of the halide leaving group, which follows the reverse trend of I > Br > Cl > F in terms of leaving group ability. The interplay between these two factors determines which halide is preferentially substituted.
While specific studies detailing the nucleophilic aromatic substitution on this compound are not extensively documented, research on closely related analogues provides significant insight into its potential reactivity. For instance, studies on chroman-4-ones with different halogenation patterns confirm the viability of this scaffold in substitution reactions. helsinki.fi In one notable example, a monobrominated chroman-4-one was successfully converted to the corresponding amine via reaction with sodium azide (B81097) (NaN₃), a classic SNAr transformation. helsinki.fi Furthermore, the synthesis of various 2-aryl-8-bromo-6-chlorochroman-4-one derivatives has been reported, establishing the chemical tractability of these complex halo-chromanones in multi-step synthetic sequences. acs.orgnih.gov Another relevant study demonstrated a successful SNAr reaction on a 6-nitrochroman (B2949806) derivative, where a nitro group provides strong activation for the displacement of a substituent at the 5-position by an amine. mdpi.com
These findings collectively suggest that this compound is a viable substrate for nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups onto the aromatic ring. The regioselectivity of the substitution—whether the chlorine at C-5 or the bromine at C-8 is replaced—would likely depend on the specific nucleophile used and the reaction conditions employed.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Chromanone Scaffolds
This table illustrates potential derivatizations of the this compound scaffold based on established SNAr reactions on analogous aromatic systems.
| Nucleophile | Reagent Example | Potential Product | Reaction Type |
| Amine | R-NH₂ | 8-Amino-5-chlorochroman-4-one or 5-Amino-8-bromochroman-4-one | Amination |
| Azide | Sodium Azide (NaN₃) | 8-Azido-5-chlorochroman-4-one or 5-Azido-8-bromochroman-4-one | Azidation |
| Alkoxide | Sodium Methoxide (NaOMe) | 8-Methoxy-5-chlorochroman-4-one or 5-Methoxy-8-bromochroman-4-one | Etherification |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 8-(Phenylthio)-5-chlorochroman-4-one or 5-(Phenylthio)-8-bromochroman-4-one | Thioetherification |
Biological Activities and Mechanistic Investigations of 8 Bromo 5 Chlorochroman 4 One and Derived Analogues
Enzyme Inhibition Studies
The chroman-4-one core structure has been identified as a versatile framework for the development of inhibitors against several classes of enzymes, including deacetylases, reductases, oxidases, and kinases.
Research has identified the chroman-4-one scaffold as a source of potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell cycle regulation and neurodegenerative diseases.
A study focused on substituted chroman-4-one derivatives identified 8-bromo-6-chloro-2-pentylchroman-4-one as a highly potent and selective SIRT2 inhibitor. nih.govresearchgate.net This compound demonstrated an IC₅₀ value of 4.5 μM in initial fluorescence-based assays. nih.govresearchgate.net Structure-activity relationship (SAR) studies within this series of compounds revealed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring are favorable for potent SIRT2 inhibition. nih.govresearchgate.net Specifically, the analogue 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent inhibitor in the series, with an IC₅₀ of 1.5 μM. nih.govresearchgate.net
These inhibitors exhibit high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3. nih.govnih.gov The most potent inhibitors showed less than 10% inhibition of SIRT1 and SIRT3 at concentrations of 200 μM. nih.gov The presence of the carbonyl group and an alkyl chain in the 2-position were also determined to be crucial for high potency. nih.gov Given the established SAR, it is inferred that 8-Bromo-5-chlorochroman-4-one, sharing the key structural features of an 8-bromo substitution, would also exhibit inhibitory activity against SIRT2.
| Compound | SIRT2 IC₅₀ (μM) | Selectivity Notes |
|---|---|---|
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | Highly selective over SIRT1 and SIRT3 |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | Highly selective over SIRT1 and SIRT3 |
SIRT2 is a primary deacetylase of non-histone proteins, with α-tubulin being a major cytosolic substrate. The inhibition of SIRT2 by chroman-4-one derivatives has been shown to directly impact the acetylation state of α-tubulin. researchgate.netmolaid.com Studies on chroman-4-one-based SIRT2 inhibitors demonstrated that their application in cancer cell lines, such as breast cancer (MCF-7) and lung carcinoma (A549), led to an increased level of α-tubulin acetylation. researchgate.netmolaid.com This hyperacetylation confirms that SIRT2 is the likely intracellular target of these compounds and provides a mechanistic basis for their observed biological effects, such as antiproliferative properties. researchgate.netmolaid.com Therefore, the inhibition of SIRT2 by this compound and its analogues serves as a direct molecular mechanism leading to the downstream effect of increased α-tubulin acetylation.
The chroman-4-one scaffold has been investigated for its potential as an inhibitor of Pteridine (B1203161) Reductase 1 (PTR1), an essential enzyme in trypanosomatid parasites like Trypanosoma brucei and Leishmania major. PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target, thus contributing to drug resistance.
Research on a series of chroman-4-one analogues demonstrated their inhibitory activity against both T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1). One of the evaluated flavanone (B1672756) (a type of chroman-4-one) derivatives, compound 1 in the study, was identified as the most potent against TbPTR1, with an IC₅₀ value of 31 µM. This compound also exhibited activity against the whole parasites with a promising selectivity index. While specific data for this compound is not available in this context, the established activity of the chroman-4-one core suggests that halogenated derivatives could be promising candidates for further investigation as PTR1 inhibitors in the development of novel antiparasitic agents.
Derivatives of the chromanone scaffold have been identified as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for the treatment of neurodegenerative diseases like Parkinson's disease.
Structure-activity relationship studies on C7-substituted chromanones have shown that substitutions at this position, particularly with halogen-substituted benzyloxy groups, are favorable for potent MAO-B inhibition. One such derivative exhibited an IC₅₀ value as low as 8.62 nM and a high selectivity for MAO-B over MAO-A. Other studies on chromone (B188151) derivatives (a related scaffold) have noted that bromine substitution can contribute to MAO-B inhibitory activity. While direct experimental data for this compound is not available, the general susceptibility of the chromanone scaffold to substitutions that enhance MAO-B inhibition suggests its potential in this area.
The versatility of the chromone and chromanone scaffolds extends to other enzyme classes, including kinases and topoisomerases.
Kinases: A study on 8-biarylchromen-4-ones (a related chromone structure) demonstrated their potent inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways. This highlights the potential for 8-substituted chromone-type structures to act as kinase inhibitors. While this study did not investigate chroman-4-ones or the specific 5-chloro substitution, it provides a basis for considering kinase inhibition as a possible activity for this compound.
DNA Topoisomerase IV: Research on the antibacterial mechanisms of 4-chromanones has revealed that selected compounds from this class can inhibit DNA topoisomerase IV. nih.gov This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial agents. A study involving a series of 4-chromanone (B43037) derivatives identified their ability to inhibit macromolecular biosynthesis and specifically inhibit DNA topoisomerase IV as part of their mode of action against Gram-positive bacteria. nih.gov
Sirtuin 2 (SIRT2) Inhibition: Affinity and Selectivity
Antimicrobial Research
Halogenated flavonoid derivatives, including the chroman-4-one subclass, have been investigated for their antimicrobial properties. The presence of bromine and chlorine atoms in the structure is known to have a significant effect on antibacterial and antifungal activity.
Studies on flavonoid derivatives containing bromine, chlorine, and nitro groups have shown that flavones and chalcones generally exhibit stronger inhibitory effects against pathogenic bacteria and yeasts compared to flavanones (chroman-4-ones). For instance, 6-chloro-8-nitroflavone and 5'-chloro-2'-hydroxy-3'-nitrochalcone showed potent inhibitory activity against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans.
Conversely, certain flavanones, such as 6-chloro-8-nitroflavanone and 6-bromo-8-nitroflavanone, were found to stimulate the growth of some probiotic bacteria. Other research has demonstrated that chroman-4-one derivatives possess broad-spectrum antimicrobial properties. For example, some chromone-3-carbonitriles, including a 6-bromo derivative, exhibited good antifungal activity against several Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL. These findings suggest that this compound likely possesses antimicrobial properties, although its specific spectrum of activity and potency require direct investigation.
| Compound | Microorganism | Observed Effect |
|---|---|---|
| 6-Chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Strong inhibitory effect |
| 6-Bromo-8-nitroflavanone | Lactobacillus acidophilus, Pediococcus pentosaceus | Stimulation of growth |
| 6-Bromochromone-3-carbonitrile | Candida species | Good antifungal activity (MIC: 5-50 µg/mL) |
Antibacterial Efficacy Against Pathogens (e.g., Gram-positive bacteria, Mycobacterium tuberculosis)
The chroman-4-one scaffold, particularly when halogenated, is a recurring motif in compounds investigated for their antibacterial properties. While specific studies on this compound are not extensively detailed in the available literature, research on analogous structures, such as halogenated flavonoids and quinolines, provides significant insights into their potential antibacterial efficacy.
Derivatives of related heterocyclic structures have demonstrated notable activity against Gram-positive bacteria. For instance, studies on flavonoid derivatives have shown that the presence and position of halogen atoms, such as bromine and chlorine, can significantly influence their antimicrobial properties. nih.govnih.gov Notably, 6-chloro-8-nitroflavone, a compound with a similar substitution pattern, has shown potent inhibitory activity against pathogenic bacteria. nih.gov The antibacterial activity of such compounds has been evaluated against various strains, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. jocpr.com Research on 8-hydroxyquinoline (B1678124) and its chloro derivatives has also revealed potent anti-bacterial activity. researchgate.net
The mechanisms through which these compounds exert their antibacterial effects are multifaceted. One of the proposed mechanisms involves the disruption of the bacterial cell membrane's integrity. This can lead to the dissipation of membrane potential, a critical factor for cellular energy production and transport, ultimately resulting in bacterial cell death. Another key mechanism is the inhibition of essential macromolecular biosynthesis pathways. This includes the interference with DNA replication, RNA transcription, and protein translation, which are vital for bacterial growth and proliferation. Studies on various antimicrobial agents confirm that targeting these pathways is a common and effective strategy.
Antifungal Properties
Analogues of this compound have also been explored for their antifungal activities. Research into quinazolin-4-one derivatives, which share a heterocyclic core, has shown that these compounds can be effective against various fungal strains. researchgate.net For example, 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-bromophenyl)-6-bromo-3(H)-quinazolin-4-one and its metal chelates have been monitored for their antifungal activities against species like Aspergillus niger, Trichoderma sp., and Curvularia lunata. researchgate.net
Furthermore, studies on 8-hydroxyquinoline derivatives have identified compounds with significant potency against pathogenic fungi, with some exhibiting minimum inhibitory concentrations (MICs) ranging from ≤ 0.0313 to 2 μg/mL against clinically relevant fungi like Cryptococcus gattii, C. neoformans, and C. glabrata. nih.gov Pyrrolo[1,2-a]quinoline derivatives with bromo substitutions have also shown inhibitory potential against Candida albicans. researchgate.net
Antiparasitic Activity (e.g., Trypanosoma brucei, Leishmania infantum)
The investigation of chromen-4-one derivatives and related structures has revealed promising activity against kinetoplastid parasites, the causative agents of diseases like Human African Trypanosomiasis (Trypanosoma brucei) and Leishmaniasis (Leishmania infantum). nih.govnih.gov Structure-activity relationship (SAR) studies on flavonol-like compounds, which are structurally related to chromanones, have identified derivatives with significant anti-T. brucei activity. nih.gov For instance, certain compounds bearing halogen substitutions demonstrated potent effects, although the position of the halogen was found to be critical for activity. nih.gov
Similarly, research on 8-nitroquinolin-2(1H)-one derivatives has led to the identification of potent antitrypanosomal compounds. A 6-bromo-substituted derivative, for example, displayed an EC50 value of 12 nM against T. b. brucei trypomastigotes. ird.fr This highlights the potential of halogenated quinolinone scaffolds in the development of new antiparasitic agents. ird.frresearchgate.net Spiro-containing derivatives have also been identified as inhibitors of trypanothione (B104310) reductase, a key enzyme in Trypanosoma brucei, demonstrating another avenue for the antiparasitic action of related heterocyclic compounds. plos.org
Anticancer and Antiproliferative Research
Effects on Cancer Cell Lines (e.g., MCF-7, A549)
The antiproliferative effects of chroman-4-one analogues and other related heterocyclic compounds have been extensively studied against various cancer cell lines, including the breast cancer cell line MCF-7 and the lung cancer cell line A549. researchgate.netresearchgate.net Brominated plastoquinone (B1678516) analogs have shown cytotoxic activity in MCF-7 breast cancer cells. nih.gov Similarly, halogenated benzofuran (B130515) derivatives have demonstrated significant activity against both A549 and HepG2 cells. mdpi.com
The inhibitory concentration (IC50) values for some of these derivatives have been found to be in the low micromolar range, indicating potent anticancer activity. researchgate.netresearchgate.net For instance, certain oxospiro[chromene-4,3-indoline] derivatives were effective against A549, MCF-7, HepG-2, and HCT-116 cells with IC50 values ranging from 3.32 to 11.88 µM. researchgate.net Amino chalcone (B49325) derivatives have also been investigated for their anti-proliferative effects against MCF-7 breast cancer cell lines. ajchem-a.com
Induction of Apoptosis and Autophagy Pathways
While direct studies on this compound's role in apoptosis and autophagy are not extensively documented in publicly available research, the broader class of chroman-4-one derivatives has demonstrated significant potential in modulating these crucial cellular processes. Apoptosis, or programmed cell death, and autophagy, a cellular recycling mechanism, are intricately linked and play vital roles in both normal physiological functions and the progression of diseases like cancer.
The interplay between apoptosis and autophagy is complex; autophagy can act as a survival mechanism for cancer cells under stress, but it can also lead to cell death. The induction of apoptosis is a key strategy for many anticancer therapies. Research into various substituted chroman-4-ones indicates their potential to trigger apoptotic pathways in cancer cells. The specific mechanisms often involve the activation of intrinsic or extrinsic apoptotic cascades, leading to the activation of caspases and eventual cell demise.
The signaling pathways governing autophagy are intricate and often converge with those that control apoptosis. Key regulators of autophagy include the mTOR and PI3K/Akt pathways. While specific data on this compound is not available, it is plausible that its biological effects could be mediated through the modulation of these or other related signaling pathways, a hypothesis that warrants further investigation.
Reactive Oxygen Species (ROS) Generation and its Implications
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular structures. However, they also function as important signaling molecules. In the context of cancer, the role of ROS is dualistic. Chronically elevated ROS levels can promote cancer development and progression, whereas a sudden and substantial increase in ROS can induce cancer cell death. nih.gov
Many chemotherapeutic agents exert their effects by inducing high levels of ROS, leading to overwhelming oxidative stress and subsequent apoptosis in cancer cells. nih.gov The generation of ROS in cancer cells can be triggered by various mechanisms, including interference with the mitochondrial electron transport chain. nih.gov While direct evidence for this compound is not available, halogenated organic compounds have been known to influence cellular redox environments. The bromine and chlorine substituents on the chroman-4-one scaffold could potentially influence its electronic properties and reactivity, which may, in turn, affect intracellular ROS levels. Further experimental studies are necessary to determine if this compound or its analogues can modulate ROS generation and what the implications of such modulation would be for cancer therapy.
Other Biological Activities Under Investigation
Beyond the realms of apoptosis and ROS modulation, this compound and its structural relatives are being explored for other significant biological activities.
Antioxidant Properties
In contrast to inducing oxidative stress, some chroman-4-one derivatives have been investigated for their antioxidant properties. The ability of a compound to act as an antioxidant is often attributed to its capacity to scavenge free radicals and chelate pro-oxidant metal ions. The substitution pattern on the chroman-4-one ring system can significantly influence its antioxidant potential. For instance, the presence of hydroxyl groups is often associated with potent antioxidant activity.
Peptidomimetic Applications (e.g., Beta-Turn Mimetics of Somatostatin)
A particularly promising area of investigation for chroman-4-one derivatives is their application as peptidomimetics. Peptidomimetics are small molecules that mimic the structure and function of peptides, often with improved pharmacological properties such as better stability and oral bioavailability.
The chroman-4-one scaffold has been successfully utilized to develop mimetics of the β-turn in the peptide hormone somatostatin (B550006). nih.govgu.se Somatostatin and its analogues are of significant therapeutic interest due to their ability to inhibit the secretion of various hormones, making them useful in the treatment of conditions like acromegaly and certain neuroendocrine tumors. The bioactive conformation of somatostatin involves a crucial β-turn.
Researchers have designed and synthesized chroman-4-one derivatives that can adopt conformations resembling a type II or type II' β-turn. nih.gov By attaching side-chain equivalents of the key amino acids of somatostatin, such as tryptophan and lysine, to the chroman-4-one scaffold, compounds with affinity for somatostatin receptors (sst) have been developed. nih.gov A proof-of-concept study demonstrated that certain chroman-4-one derivatives exhibited Ki values in the low micromolar range for sst2 and sst4 receptors. nih.gov
While this research did not specifically report on the 8-bromo-5-chloro substituted analogue, it provides a strong rationale for exploring the potential of this compound in this context. The substitution pattern at the 5 and 8 positions could be leveraged to fine-tune the conformational properties of the scaffold and the orientation of the appended side chains, potentially leading to analogues with high affinity and selectivity for specific somatostatin receptor subtypes.
Computational Chemistry and Molecular Modeling of 8 Bromo 5 Chlorochroman 4 One
Quantum Chemical Calculations (e.g., DFT, QTAIM)
To understand the intrinsic properties of 8-Bromo-5-chlorochroman-4-one, a foundational step would involve quantum chemical calculations. These theoretical methods provide deep insights into the molecule's behavior at the electronic level.
A thorough analysis of the electronic structure would elucidate key chemical features. This would involve calculating molecular orbital energies (such as the HOMO and LUMO), which are crucial for predicting chemical reactivity, and generating electron density maps to visualize the distribution of electrons within the molecule. Further analysis could include mapping the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.
The three-dimensional shape of a molecule is critical to its function. A conformational analysis would identify the most stable spatial arrangements (conformers) of this compound. By calculating the potential energy surface, researchers could determine the energy barriers between different conformations, providing a picture of the molecule's flexibility.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of drug discovery and design.
Investigating the interaction of this compound with various protein targets would be a key area of research. Docking simulations would be performed against the active sites of proteins such as Sirtuin 2 (SIRT2), Pteridine (B1203161) Reductase 1 (PTR1), Monoamine Oxidase B (MAO-B), and various opioid receptors to predict if and how the compound might bind. The results would detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that could stabilize the ligand-protein complex.
Beyond identifying potential interactions, docking studies would aim to predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). This value provides a quantitative estimate of how strongly the compound binds to the target protein. Furthermore, the simulations would reveal the most likely binding poses or modes of the compound within the protein's active site.
For molecular docking to be performed, a three-dimensional structure of the target protein is required. If an experimental structure (e.g., from X-ray crystallography or cryo-electron microscopy) is unavailable for a specific target, a computational technique called homology modeling would be employed. This method builds a theoretical 3D model of the target protein based on the known structure of a related homologous protein.
While the specific data for this compound is not yet available, the framework for such a computational investigation is well-established. Future research in these areas would be invaluable in characterizing this compound and exploring its potential applications.
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of a ligand-target complex, the nature of their interactions, and the conformational changes that may occur upon binding.
For a compound like this compound, MD simulations would typically follow a molecular docking study that predicts the initial binding pose of the ligand in the active site of a target protein. The resulting complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of the system over a period of nanoseconds to microseconds.
Key parameters analyzed from MD simulations to assess ligand-target stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are monitored throughout the simulation. A stable RMSD for the ligand indicates that it remains bound in a consistent conformation within the binding pocket.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues of the protein can reveal which parts of the protein become more or less flexible upon ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the simulation time is a key indicator of a stable interaction. The carbonyl group at the 4-position of the chroman-4-one scaffold is a potential hydrogen bond acceptor.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of binding affinity.
Studies on similar chroman-4-one derivatives have utilized these techniques. For instance, MD simulations have been employed to understand the binding of flavonols and flavanones (which share the chroman-4-one core) to Trypanosoma brucei pteridine reductase 1 (TbPTR1), a potential drug target. nih.gov These simulations revealed that the chroman-4-one moiety is involved in π-sandwich stacking interactions, a type of stabilizing non-covalent interaction. nih.gov Such studies provide a blueprint for how MD simulations could be applied to elucidate the target interactions of this compound.
Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
| Parameter | Value | Interpretation |
| Ligand RMSD (average) | 1.5 Å | The ligand maintains a stable binding pose. |
| Protein Backbone RMSD (average) | 2.0 Å | The overall protein structure is stable. |
| Key Hydrogen Bond Occupancy | > 80% | Strong and persistent hydrogen bonding. |
| MM/GBSA Binding Energy | -50 kcal/mol | Favorable binding affinity. |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can be used as a starting point for such campaigns in two primary ways: as a query for similarity searching or as a core structure for building a virtual library.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, docking algorithms can be used to predict the binding mode and affinity of compounds from a virtual library. A library of compounds based on the this compound scaffold could be created by computationally enumerating various substituents at different positions of the chroman ring. This focused library can then be docked into the target's active site to prioritize compounds for synthesis and biological testing. For example, a virtual screening of a chromone (B188151) database was used to identify inhibitors of cyclooxygenase-2 (COX-2). nih.gov
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, a known active compound can be used as a template. If this compound were found to have desirable biological activity, its 3D shape and pharmacophoric features (e.g., hydrogen bond acceptors, hydrophobic regions, aromatic rings) could be used to screen large compound databases for molecules with similar properties.
Virtual Library Design: The design of virtual combinatorial libraries allows for the systematic exploration of chemical space around a core scaffold. researchgate.net Starting with the this compound core, a virtual library can be designed by defining a set of chemical building blocks (R-groups) to be attached at specific positions. This allows for the creation of a vast number of virtual compounds that can be assessed for drug-like properties (e.g., molecular weight, lipophilicity) and predicted activity before committing to chemical synthesis.
Table 2: Example of a Virtual Library Design Based on the this compound Scaffold
| Scaffold Position | R-Group Variations | Number of Variations |
| Position 2 | -H, -CH3, -Phenyl, -Cyclohexyl | 4 |
| Position 6 | -H, -F, -Cl, -OCH3 | 4 |
| Position 7 | -H, -F, -Cl, -CH3 | 4 |
| Total Virtual Compounds | 64 |
Automated Fragment Replacement and Scaffold Hopping Methodologies
Automated Fragment Replacement: This fragment-based drug design (FBDD) approach involves identifying small molecular fragments that bind to a target and then growing, linking, or merging them to create more potent lead compounds. lifechemicals.comijddd.com If a fragment corresponding to a portion of this compound was identified as a binder, computational methods could be used to suggest replacements for other parts of the molecule to improve affinity or other properties. For instance, the bromo- or chloro-substituted benzene (B151609) ring could be computationally replaced with other fragments that fit the same space and maintain or improve key interactions.
Scaffold Hopping: This strategy aims to identify novel molecular scaffolds that are structurally different from a known active compound but retain the same biological activity. criver.com This is often done to improve properties like potency, selectivity, or pharmacokinetic parameters, or to circumvent existing patents. biosolveit.de
Computational scaffold hopping tools can use various methods:
3D Shape and Pharmacophore Similarity: Searching for new scaffolds that can present the same 3D arrangement of pharmacophoric features as the original molecule.
Topological Replacement: Replacing the core structure with fragments from a database that have similar exit vectors to the substituent groups. biosolveit.de
The chroman-4-one framework itself can be the result of a scaffold hopping exercise. For example, research on inhibitors for Bromodomain-containing protein 4 (BRD4) successfully employed a scaffold hopping strategy to replace a quinazolin-4-one core with a chromen-4-one scaffold, leading to the discovery of potent and selective inhibitors. This demonstrates the utility of the chromone/chroman-4-one scaffold as a viable replacement for other heterocyclic systems in drug design. If this compound were a lead compound with some undesirable properties, scaffold hopping could be employed to find a completely new core structure while preserving the key binding interactions of its substituents.
Medicinal Chemistry Applications and Future Research Directions
Role of the Chroman-4-one Scaffold in Drug Discovery and Development
The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a heterocyclic moiety characterized by a benzene (B151609) ring fused to a dihydropyranone ring. This structural framework is a key component in a vast array of naturally occurring compounds, particularly flavonoids, which are known for their diverse biological activities. nih.gov In the realm of medicinal chemistry, the chroman-4-one scaffold is considered a privileged structure because it can interact with a wide range of biological targets, leading to varied pharmacological effects. mdpi.com
The versatility of the chroman-4-one nucleus allows it to serve as a foundational template for the synthesis of molecules with significant therapeutic potential. nih.gov Researchers have successfully developed chroman-4-one derivatives exhibiting a broad spectrum of activities, including:
Anticancer Properties: Many natural and synthetic flavanones (2-phenyl-chroman-4-one derivatives) and homoisoflavanones have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov
Antimicrobial Effects: Chroman-4-one derivatives have shown broad-spectrum activity against pathogenic bacteria and fungi. mdpi.comnih.gov
Anti-inflammatory Activity: Certain derivatives have been identified as potent anti-inflammatory agents. mdpi.comnih.gov
Antioxidant Capabilities: The phenolic nature of many chroman-4-ones contributes to their ability to scavenge free radicals. nih.gov
Enzyme Inhibition: Substituted chroman-4-ones have been developed as selective inhibitors for specific enzymes, such as Sirtuin 2 (SIRT2), which is implicated in age-related and neurodegenerative diseases. myskinrecipes.comnih.gov
The structural simplicity of the chroman-4-one core, combined with the ability to easily introduce substituents at various positions (C-2, C-3, C-5, C-6, C-7, C-8), makes it an ideal starting point for the design and synthesis of large compound libraries for high-throughput screening and lead optimization. nih.govresearchgate.net
Table 1: Pharmacological Activities of the Chroman-4-one Scaffold
| Pharmacological Activity | Description | Key Findings |
|---|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines. | Naturally occurring flavanones and homoisoflavanones show significant anticancer potential. nih.gov |
| Antimicrobial | Active against a range of pathogenic bacteria and fungi. | C-2, C-3, C-6, and C-7 substitutions can yield potent antibacterial and antifungal compounds. nih.gov |
| Anti-inflammatory | Reduces inflammation through various mechanisms. | Chroman-4-ones are recognized for their anti-inflammatory effects. nih.gov |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. | Substitution with groups like methoxyphenyl can enhance antioxidant activity. nih.gov |
| Enzyme Inhibition | Selectively inhibits enzymes involved in disease pathways. | A potent inhibitor of SIRT2, 8-bromo-6-chloro-2-pentylchroman-4-one, was identified with an IC₅₀ of 1.5 μM. mdpi.com |
Rational Design of Targeted Therapeutic Agents based on 8-Bromo-5-chlorochroman-4-one
The specific substitution pattern of this compound, featuring halogen atoms at both the C-8 and C-5 positions, provides a unique starting point for the rational design of targeted therapeutic agents. Halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through various mechanisms, including altering lipophilicity, metabolic stability, and binding interactions with target proteins.
While specific research on the direct therapeutic applications of this compound is limited, studies on closely related analogues provide a blueprint for its potential. For instance, the compound 8-bromo-6-chloro-2-pentylchroman-4-one has been identified as a potent and selective inhibitor of SIRT2, an enzyme linked to neurodegenerative disorders and cancer. mdpi.com This finding suggests that the presence of a bromine atom at the C-8 position and a chlorine atom on the benzene ring are compatible with, and potentially beneficial for, potent enzyme inhibition.
Furthermore, the related intermediate 8-Bromo-5-fluorochroman-4-one is utilized in the synthesis of compounds aimed at treating inflammatory and neurological disorders. myskinrecipes.com This underscores the value of the 8-bromo-5-halo substitution pattern as a key structural motif for developing new drugs in these therapeutic areas.
The rational design process for derivatives of this compound could involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by introducing various substituents at other positions (e.g., C-2, C-3, C-6, C-7) to probe the structural requirements for activity against a specific target.
Target-Based Design: Using the known structure of a biological target (e.g., an enzyme active site) to computationally design modifications to the this compound scaffold that would enhance binding affinity and selectivity. The bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be exploited for potent and selective binding.
Bioisosteric Replacement: Replacing the bromine or chlorine atoms with other functional groups to fine-tune the molecule's properties while maintaining its biological activity.
Development of Novel Chemical Probes and Tools for Biological Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The halogenated structure of this compound makes it a valuable precursor for the development of such probes.
The bromine and chlorine atoms can serve as versatile chemical handles for further functionalization. For example, the bromine atom can be readily converted into other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of reporter tags such as fluorescent dyes, biotin, or photoaffinity labels. These modified molecules can then be used to:
Visualize the subcellular localization of a target protein.
Identify the binding partners of a target protein through pull-down experiments.
Covalently label a target protein for structural or functional studies.
The development of a potent and selective chemical probe for bromodomains, which are protein modules that recognize acetylated lysine residues, highlights the utility of halogenated compounds in this area. nih.gov Although based on a different scaffold, the principles of using a halogenated fragment to guide the development of a high-affinity ligand are applicable. The this compound scaffold could be explored as a starting point for developing probes for various biological targets, leveraging the unique properties conferred by its halogen substituents.
Interdisciplinary Research Integrating Synthesis, Biology, and Computation
The full potential of the this compound scaffold can be unlocked through an interdisciplinary approach that combines the strengths of synthetic chemistry, molecular biology, and computational modeling.
Synthesis: Organic chemists can devise efficient and flexible synthetic routes to this compound and its derivatives. This includes developing methods for the regioselective introduction of the halogen atoms and for the subsequent diversification of the scaffold.
Biology: Biologists can perform high-throughput screening of these compound libraries against various disease models and biological targets to identify lead compounds. Detailed pharmacological evaluation can then elucidate the mechanism of action of the most promising hits.
Computation: Computational chemists can use molecular modeling and simulation techniques to predict the binding modes of these compounds to their targets, explain observed structure-activity relationships, and guide the design of new, more potent and selective analogues. For example, molecular docking studies on chroman-4-one derivatives have been used to suggest potential mechanisms of action against key proteins in Candida albicans, demonstrating the power of integrating computational methods. mdpi.com
This synergistic cycle of design, synthesis, and testing, informed by computational insights, can accelerate the drug discovery process and lead to the development of novel therapeutic agents derived from the this compound scaffold.
Future Perspectives for the Exploration of Halogenated Chroman-4-ones
The strategic incorporation of halogen atoms into drug candidates is a rapidly growing trend in medicinal chemistry. In 2021 alone, 14 of the 50 new drugs approved by the U.S. Food and Drug Administration (FDA) contained at least one halogen atom. nih.gov This highlights the accepted and significant role that halogens, particularly fluorine and chlorine, play in modern drug design.
The future for halogenated chroman-4-ones like this compound is promising and points toward several key research directions:
Exploiting Halogen Bonding: There is an increasing appreciation for the role of halogen bonds in molecular recognition. Future research will likely focus on designing chroman-4-one derivatives where the bromine or chlorine atoms act as specific halogen bond donors to enhance binding affinity and selectivity for their biological targets.
Modulating Physicochemical Properties: The halogens on the this compound scaffold can be used to fine-tune properties such as lipophilicity, pKa, and metabolic stability. This can lead to improved drug-like properties, including better oral bioavailability and a longer half-life.
Development of Covalent Inhibitors: The reactivity of the carbon-halogen bond can be harnessed to design targeted covalent inhibitors, where the chroman-4-one derivative forms a permanent bond with its target protein, leading to prolonged and potent inhibition.
Application in New Disease Areas: While chroman-4-ones have been explored for cancer and infectious diseases, the unique properties of halogenated derivatives may make them suitable for targeting novel pathways in other diseases, such as autoimmune disorders, metabolic syndromes, and rare genetic diseases.
Q & A
Basic Question: What are the most reliable synthetic routes for 8-bromo-5-chlorochroman-4-one, and how can yield optimization be systematically approached?
Methodological Answer:
Key synthetic pathways include halogenation of pre-functionalized chromanone derivatives or multi-step functionalization via Friedel-Crafts acylation followed by bromination/chlorination. For example, highlights the use of regioselective bromination under controlled electrophilic conditions (e.g., using NBS in DCM at 0°C) and subsequent chlorination via chlorinating agents like SOCl₂. Yield optimization requires monitoring reaction kinetics (TLC/HPLC) and adjusting stoichiometric ratios of bromine/chlorine donors. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) for this compound derivatives with similar substituents?
Methodological Answer:
Contradictions often arise from positional isomerism or solvent-induced shifts. To resolve ambiguities:
- Perform 2D NMR (COSY, HSQC) to assign proton/carbon signals unambiguously.
- Compare experimental IR carbonyl stretches (C=O) with DFT-calculated vibrational spectra to confirm substituent effects .
- Use X-ray crystallography for absolute structural confirmation, as seen in for related chromanone analogs.
- Cross-validate with mass spectrometry (HRMS) to rule out impurities or degradation products .
Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures containing halogenated byproducts?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using aqueous NaHCO₃ (to remove acidic impurities) and organic phases (DCM/chloroform).
- Column Chromatography : Use silica gel with a hexane:EtOAc (4:1) gradient, monitoring fractions via UV absorption at 254 nm.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. notes that halogenated chromanones often exhibit low solubility in non-polar solvents, requiring temperature-controlled crystallization .
Advanced Question: How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., C-4 ketone vs. halogenated positions). highlights the use of Gaussian09 with B3LYP/6-31G* basis sets for predicting regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Validate predictions with experimental kinetics (e.g., monitoring SN2 reactions with NaN₃ via LC-MS) .
Basic Question: What analytical techniques are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase; detect at 220 nm for halogenated aromatics.
- GC-MS : Derivatize non-volatile impurities (e.g., silylation for hydroxylated byproducts).
- ICP-OES : Quantify residual bromine/chlorine content to ensure stoichiometric purity ( recommends <0.1% residual halogens) .
Advanced Question: How do structural modifications (e.g., fluorination at position 7) alter the biological activity of this compound?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., 7-fluoro-8-bromo-5-chlorochroman-4-one) and test against biological targets (e.g., kinase inhibition assays).
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450). shows fluorine’s electron-withdrawing effects enhance binding affinity by 15–20% in related compounds.
- Metabolic Stability Assays : Compare half-life (t₁/₂) in microsomal preparations to assess fluorination’s impact on pharmacokinetics .
Advanced Question: What strategies mitigate decomposition of this compound under storage conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon.
- Additive Stabilization : Use radical scavengers (e.g., BHT) to prevent halogen loss via photolytic degradation ( recommends dark, anhydrous storage at −20°C) .
Advanced Question: How can researchers design experiments to compare the halogen-halogen interactions of this compound with its analogs?
Methodological Answer:
- X-ray Diffraction : Analyze crystal packing to identify Br···Cl non-covalent interactions.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts using CrystalExplorer.
- Thermogravimetric Analysis (TGA) : Compare thermal stability trends (e.g., decomposition onset temperatures) to infer interaction strengths. ’s comparative table (Table 1) provides a template for structural comparisons .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of halogenated vapors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers. and emphasize compliance with GHS hazard codes H302/H315 .
Advanced Question: How can researchers systematically compare the electronic effects of bromine vs. chlorine substituents in chromanone derivatives?
Methodological Answer:
- Cyclic Voltammetry : Measure redox potentials to compare electron-withdrawing strengths.
- Hammett Substituent Constants (σ) : Derive σ values from reaction rates (e.g., SNAr reactions).
- Computational MO Analysis : Map HOMO/LUMO energies using Gaussian to quantify halogen electronegativity effects. ’s computational data (e.g., polar surface area = 30.2 Ų) supports such comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
